molecular formula C23H21F5N2O2S B1193635 STAT3 -IN-11

STAT3 -IN-11

Cat. No. B1193635
M. Wt: 484.49
InChI Key: NRLZMLFUGGICGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT3-IN-11 is a STAT3 inhibitor which selectively inhibits STAT3 phosphorylation and exhibits potent antitumor activity.

Scientific Research Applications

Role in Cellular Transformation and Transcription

STAT3, as a member of the DNA-binding factors family, is pivotal in inducing the expression of responsive genes. It functions as an oncogene and is crucial for cellular transformation by various oncogenic tyrosine kinases. Its ability to enter the nucleus is essential for its role as a DNA-binding transcription factor. STAT3 is unique among STAT molecules as it shuttles between the cytoplasm and nucleus and maintains a significant nuclear presence. Interestingly, its nuclear import is independent of tyrosine phosphorylation and is mediated by importin-alpha3, making it distinct from other STAT molecules. This characteristic could be targeted in clinical interventions of STAT3-dependent neoplasia (Liu, McBride, & Reich, 2005).

STAT3 as a Target for Cancer Therapy

STAT3's mediation of gene expression in response to cell stimuli gives it a key role in cell growth, apoptosis, and cancer progression. Its deregulation has been observed in numerous malignancies, making it an ideal target for cancer therapy. Targeting STAT3 has been shown to inhibit tumor growth and metastasis in vitro and in vivo without affecting normal cells, suggesting its potential as a molecular target for cancer treatment. The challenge lies in identifying and developing drugs that can effectively target deregulated STAT3 activation (Santoni et al., 2015).

Deregulated Activation in Gastric Cancer

In gastric cancer, deregulated STAT3 activation is frequently associated with an antiapoptotic, proangiogenic, and proproliferative environment for neoplastic cells. The molecular mechanisms leading to STAT3 hyperactivation are crucial yet poorly understood. Research indicates that IL-11 promotes chronic gastric inflammation and associated tumorigenesis mediated by excessive activation of STAT3 and STAT1, providing insights into potential therapeutic targets in gastric cancer (Ernst et al., 2008).

STAT3 in Colorectal Cancer

STAT3 activation in colorectal cancer is associated with poor clinical outcomes, making it a potential prognostic biomarker and a target for chemoprevention or therapeutic intervention. Its expression is associated with tumor-promoting inflammation, cell proliferation and survival, angiogenesis, and suppression of the antitumor host immune response. However, the clinical, pathologic, molecular, or prognostic features of STAT3-activated colorectal cancer are not well-defined, highlighting the need for further research in this area (Morikawa et al., 2011).

properties

Product Name

STAT3 -IN-11

Molecular Formula

C23H21F5N2O2S

Molecular Weight

484.49

IUPAC Name

3-((4-Isopropylbenzyl)((perfluorophenyl)methyl)amino)benzenesulfonamide

InChI

InChI=1S/C23H21F5N2O2S/c1-13(2)15-8-6-14(7-9-15)11-30(16-4-3-5-17(10-16)33(29,31)32)12-18-19(24)21(26)23(28)22(27)20(18)25/h3-10,13H,11-12H2,1-2H3,(H2,29,31,32)

InChI Key

NRLZMLFUGGICGK-UHFFFAOYSA-N

SMILES

O=S(C1=CC=CC(N(CC2=CC=C(C(C)C)C=C2)CC3=C(F)C(F)=C(F)C(F)=C3F)=C1)(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

STAT3-IN-11;  STAT3IN11;  STAT3 IN 11;  STAT3-IN 11;  STAT3 IN-11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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